molecular formula C30H28O6 B024856 8-ethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol CAS No. 107110-24-7

8-ethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol

Cat. No.: B024856
CAS No.: 107110-24-7
M. Wt: 484.5 g/mol
InChI Key: SXTGHJPQOPMJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Marchantin K is a macrocyclic bisbibenzyl compound found in liverworts, specifically in the Marchantiophyta division. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Marchantin K involves several steps, starting with the preparation of the bibenzyl core structure. This is typically achieved through a series of condensation reactions involving phenolic compounds. The macrocyclic structure is then formed through cyclization reactions, often using strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of Marchantin K is less common due to the complexity of its synthesis. extraction from natural sources, such as liverworts, is a viable method. This involves solvent extraction followed by chromatographic purification to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Marchantin K undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Marchantin K is part of a larger group of macrocyclic bisbibenzyls, which include:

  • Marchantin A
  • Marchantin B
  • Marchantin E
  • Plagiochin A
  • Perrottetin F

Uniqueness

Marchantin K is unique due to its specific macrocyclic structure and the presence of multiple hydroxyl groups, which contribute to its potent biological activities. Compared to other similar compounds, Marchantin K has shown stronger anti-inflammatory and anti-cancer properties .

List of Similar Compounds

  • Marchantin A
  • Marchantin B
  • Marchantin E
  • Plagiochin A
  • Perrottetin F

Properties

CAS No.

107110-24-7

Molecular Formula

C30H28O6

Molecular Weight

484.5 g/mol

IUPAC Name

8-ethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol

InChI

InChI=1S/C30H28O6/c1-2-34-27-16-20-5-3-7-24(15-20)36-30-21(6-4-8-25(30)31)12-9-19-10-13-23(14-11-19)35-28-18-22(27)17-26(32)29(28)33/h3-8,10-11,13-15,17-18,27,31-33H,2,9,12,16H2,1H3

InChI Key

SXTGHJPQOPMJBE-UHFFFAOYSA-N

SMILES

CCOC1CC2=CC(=CC=C2)OC3=C(CCC4=CC=C(C=C4)OC5=CC1=CC(=C5O)O)C=CC=C3O

Canonical SMILES

CCOC1CC2=CC(=CC=C2)OC3=C(CCC4=CC=C(C=C4)OC5=CC1=CC(=C5O)O)C=CC=C3O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-ethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol
Reactant of Route 2
8-ethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol
Reactant of Route 3
8-ethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol
Reactant of Route 4
8-ethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol
Reactant of Route 5
8-ethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol
Reactant of Route 6
8-ethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol

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